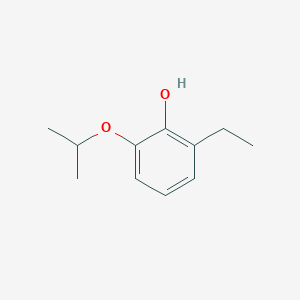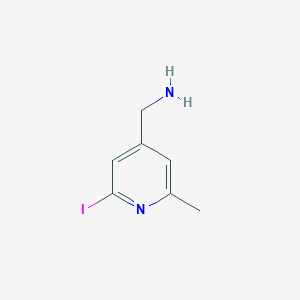
2-Acetyl-6-formylpyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-acetyl-6-formylpyridine. This reaction can be carried out using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-6-formylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonyl Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Aplicaciones Científicas De Investigación
2-Acetyl-6-formylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride is primarily based on its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful in various chemical transformations and modifications of biomolecules. The acetyl and formyl groups also contribute to its reactivity and versatility in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylpyridine-4-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
6-Formylpyridine-4-sulfonyl chloride: Lacks the acetyl group, which affects its reactivity and applications.
2-Acetyl-4-sulfonyl chloride: Lacks both the formyl and pyridine groups, limiting its use in specific reactions.
Uniqueness
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both acetyl and formyl groups on the pyridine ring, along with the sulfonyl chloride group. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H6ClNO4S |
|---|---|
Peso molecular |
247.66 g/mol |
Nombre IUPAC |
2-acetyl-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5(12)8-3-7(15(9,13)14)2-6(4-11)10-8/h2-4H,1H3 |
Clave InChI |
MFCQCXMMFBOYAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)




![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)


